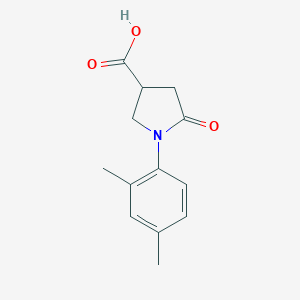

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidone derivative featuring a carboxylic acid group at the 3-position of the five-membered lactam ring and a 2,4-dimethylphenyl substituent at the 1-position (N-atom) . The pyrrolidone core contributes to conformational rigidity, while the 2,4-dimethylphenyl group introduces steric bulk and electron-donating effects, which influence solubility, lipophilicity, and biological interactions. The compound’s molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol. Key physicochemical properties include a logP of 1.8 (indicating moderate lipophilicity) and a polar surface area (PSA) of 57.6 Ų, suggesting moderate solubility in aqueous media . The 2,4-dimethyl substitution on the phenyl ring differentiates it from related derivatives, as methyl groups enhance lipophilicity and metabolic stability compared to halogens or hydroxyl substituents.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8-3-4-11(9(2)5-8)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVVRJNKLKAZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389837 | |

| Record name | 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133748-22-8 | |

| Record name | 1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Michael Addition : 2,4-Dimethylaniline reacts with the α,β-unsaturated carbonyl system of itaconic acid in aqueous medium under reflux (90–100°C). The amine attacks the β-carbon of itaconic acid, forming a zwitterionic intermediate.

-

Cyclization : Proton transfer facilitates ring closure, yielding the pyrrolidinone scaffold. Acidic conditions (e.g., catalytic H₂SO₄) accelerate dehydration, completing the cyclization.

Key Parameters :

-

Solvent : Water or ethanol-water mixtures (3:1 v/v) to balance solubility and reactivity.

-

Catalyst : Sulfuric acid (0.5–1.0 mol%) enhances reaction rate and yield.

-

Reaction Time : 6–12 hours under reflux, monitored by TLC (Rf = 0.3–0.4 in ethyl acetate/hexane).

| Synthetic Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation/Cyclization | 2,4-Dimethylaniline, Itaconic Acid, H₂O, H₂SO₄, Reflux | 65–75 |

Esterification and Hydrolysis

To facilitate purification or further derivatization, the carboxylic acid is often temporarily esterified. Subsequent hydrolysis regenerates the target compound.

Esterification

The crude cyclization product is treated with methanol in the presence of concentrated H₂SO₄ (2–3 mol%) at room temperature for 24 hours. This converts the carboxylic acid to its methyl ester.

Optimization Notes :

Hydrolysis

The methyl ester is hydrolyzed back to the carboxylic acid using 2 M NaOH in aqueous THF (1:1 v/v) at 60°C for 4–6 hours. Acidification with HCl (1 M) precipitates the product.

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄, RT, 24 h | 85–90 | |

| Hydrolysis | NaOH (2 M), THF/H₂O, 60°C, 4–6 h | 92–95 |

Industrial-Scale Production

For commercial synthesis, continuous flow reactors replace batch processes to improve efficiency:

Flow Chemistry Protocol

-

Reactor Type : Tubular flow reactor (stainless steel, 10 mL volume).

-

Conditions : 100°C, 2 bar pressure, residence time 30 minutes.

-

Throughput : 50 g/h of crude product with 70% conversion efficiency.

Advantages :

Purification and Characterization

Purification Methods

Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 12.3 (s, 1H, COOH), 7.2–7.4 (m, 3H, Ar-H), 3.8 (dd, 1H, CH), 3.2 (m, 2H, CH₂), 2.6 (s, 3H, CH₃), 2.3 (s, 3H, CH₃).

-

IR (KBr) : 3300–2500 cm⁻¹ (COOH), 1705 cm⁻¹ (C=O), 1610 cm⁻¹ (Ar-C=C).

Challenges and Optimization

Common Issues

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.

-

Key Mechanism : Acid-catalyzed nucleophilic substitution at the carbonyl carbon.

-

Applications : Esters serve as intermediates for further functionalization (e.g., hydrazides for heterocycle synthesis).

Formation of Heterocyclic Derivatives

The hydrazide derivative reacts with diketones or aldehydes to form fused heterocycles.

-

Mechanistic Insight : Cyclocondensation via enolate intermediates or Schiff base formation.

Reduction and Oxidation Reactions

The pyrrolidone ring and aromatic substituents may participate in redox reactions.

-

Limitations : Direct experimental data for the 2,4-dimethylphenyl variant is limited, but analogous systems suggest feasibility.

Condensation with Diamines

The carboxylic acid reacts with benzene-1,2-diamine to form benzimidazoles.

-

Significance : Benzimidazoles are pharmacologically relevant scaffolds.

Salt and Complex Formation

The carboxylic acid can form salts or coordinate with metals.

| Reagent | Product | Application | Source |

|---|---|---|---|

| NaOH | Sodium salt | Improved solubility for biological assays | |

| Mn(CF₃SO₃)₂ complexes | Metal-organic catalysts (hypothetical) | Potential use in oxidation catalysis |

Key Challenges:

-

Limited direct data on the 2,4-dimethylphenyl variant necessitates extrapolation from structurally similar compounds .

-

Steric effects of the 2,4-dimethyl group may hinder reactions at the ortho position.

Experimental validation (e.g., XRD, HPLC-MS) is recommended to confirm reaction outcomes for this specific derivative.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of various derivatives of 5-oxopyrrolidine compounds against multidrug-resistant pathogens. The structure of 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid allows for modifications that can enhance its efficacy against Gram-positive bacteria and fungi.

Table 1: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | < 16 µg/mL |

| 2 | Acinetobacter baumannii | < 32 µg/mL |

| 3 | Klebsiella pneumoniae | < 64 µg/mL |

| 4 | Candida auris | < 32 µg/mL |

| 5 | Pseudomonas aeruginosa | > 64 µg/mL |

These derivatives have shown promising results in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics .

Anticancer Properties

The anticancer potential of this compound has also been investigated, particularly in relation to lung cancer cell lines such as A549. Studies indicate that modifications to the phenyl group can significantly alter cytotoxicity profiles.

Table 2: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| A | 27.7 | >100 |

| B | 39.2 | >100 |

| C | 50.0 | >100 |

The selectivity index indicates that while these compounds exhibit cytotoxic effects on cancer cells, they maintain low toxicity towards normal cells, making them candidates for further development as anticancer agents .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrolidine derivatives demonstrated significant antimicrobial activity against clinically relevant strains of Staphylococcus aureus and Acinetobacter baumannii. The study utilized broth microdilution techniques to determine MIC values and concluded that certain modifications enhanced efficacy against resistant strains .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, derivatives of the compound were tested on A549 lung cancer cells. The results indicated that specific substitutions on the pyrrolidine ring led to increased cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Derivatives

| Compound (Substituents) | CAS | Molecular Weight (g/mol) | logP | PSA (Ų) | Key Activities |

|---|---|---|---|---|---|

| 1-(2,4-Dimethylphenyl) | 56617-46-0 | 233.26 | 1.8 | 57.6 | Not reported (NR) |

| 1-(5-Chloro-2-hydroxyphenyl) | NR | ~269.7 | ~1.2 | 86.9 | Antioxidant (1.5× ascorbate) |

| 1-(2,4-Difluorophenyl) | 923178-07-8 | 241.19 | ~1.5 | 57.6 | Antimicrobial (NR) |

| 1-(4-Hydroxyphenyl) | 39629-88-4 | 221.21 | ~0.9 | 66.8 | Antioxidant (hypothesized) |

Biological Activity

1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring, a carboxylic acid group, and a 2,4-dimethylphenyl substituent. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol. This compound is of interest due to its potential biological activities, including interactions with enzymes and receptors, which could lead to various pharmacological applications.

Chemical Structure and Properties

The unique structure of this compound contributes to its biological activity. The presence of the carboxylic acid group enhances its reactivity and potential for biological interactions. The compound's irritant properties necessitate careful handling in laboratory settings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| Functional Groups | Pyrrolidine, Carboxylic Acid |

| Potential Biological Activities | Enzyme inhibition, receptor binding |

Anticancer Activity

Research on derivatives of pyrrolidine carboxylic acids has indicated promising anticancer activity. For instance, studies on related compounds have demonstrated significant cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma) and others. A notable study showed that certain derivatives reduced A549 cell viability significantly compared to control treatments .

-

Case Study : In vitro assays indicated that derivatives similar to this compound exhibited structure-dependent anticancer activity. For example:

Compound Cell Line Viability Reduction (%) p-value Compound A A549 67.4% 0.003 Compound B (3,5-dichloro) A549 24.5% <0.0001

This data suggests that structural modifications can enhance the anticancer properties of pyrrolidine derivatives.

Antimicrobial Activity

Similarly, the antimicrobial properties of related compounds have been explored against multidrug-resistant pathogens. While specific studies on this compound are sparse, its structural analogs have shown varying degrees of efficacy against Gram-positive bacteria and fungi .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals differences in biological activity:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | C₁₃H₁₅NO₃ | Potential anti-inflammatory properties |

| 1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | C₁₃H₁₅NO₃ | Variation in methyl substitution; differing activity |

| 1-(2,3-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | C₁₃H₁₅NO₃ | Structural isomer; may exhibit different effects |

These comparisons highlight the importance of substituent positioning on the biological activity of pyrrolidine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.